molecular formula C16H14N2O2S B14686904 6-Amino-N-phenylnaphthalene-2-sulfonamide CAS No. 25500-93-0

6-Amino-N-phenylnaphthalene-2-sulfonamide

Cat. No.: B14686904
CAS No.: 25500-93-0
M. Wt: 298.4 g/mol
InChI Key: JTOOYRGIFYYFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-N-phenylnaphthalene-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a naphthalene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-phenylnaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These reactions utilize readily available low-cost commodity chemicals, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-N-phenylnaphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfonamide group, which can participate in diverse chemical transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

6-Amino-N-phenylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Amino-N-phenylnaphthalene-2-sulfonamide is unique due to its naphthalene ring structure, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

25500-93-0

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

6-amino-N-phenylnaphthalene-2-sulfonamide

InChI

InChI=1S/C16H14N2O2S/c17-14-8-6-13-11-16(9-7-12(13)10-14)21(19,20)18-15-4-2-1-3-5-15/h1-11,18H,17H2

InChI Key

JTOOYRGIFYYFMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.